molecular formula C17H18N4O3 B6581701 3-methoxy-1-methyl-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 1209539-74-1

3-methoxy-1-methyl-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No. B6581701
CAS RN: 1209539-74-1
M. Wt: 326.35 g/mol
InChI Key: IDQWNMUXKNNAGB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of such compounds involves the coupling of hydrazine with pyrazoles . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including this compound, is confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-methoxy-1-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-4-6-12(7-5-11)15-8-13(20-24-15)9-18-16(22)14-10-21(2)19-17(14)23-3/h4-8,10H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQWNMUXKNNAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

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